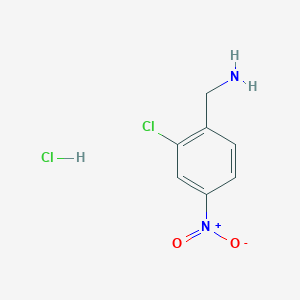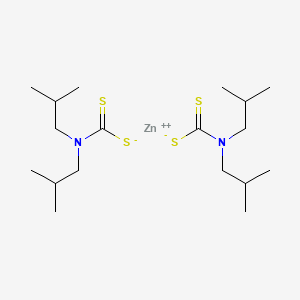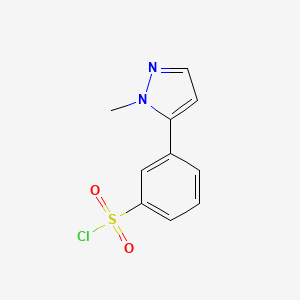
3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride” is a chemical compound . It is related to other compounds such as “3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid” which has an empirical formula of C7H8N2O2 and a molecular weight of 152.15 .
Synthesis Analysis
The synthesis of pyrazole-containing compounds, like “3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride”, often involves intermediate derivatization methods (IDMs) . A regioselective synthesis of tri- or tetrasubstituted pyrazoles can be achieved by the reaction of hydrazones with nitroolefins mediated with strong bases such as t-BuOK .Molecular Structure Analysis
The molecular structure of pyrazole-containing compounds can be confirmed by methods such as melting point (mp), 1 HNMR, 13 CNMR, and HRMS . The compound 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (10a) was determined by X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving “3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride” are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride” are not explicitly mentioned in the search results .Aplicaciones Científicas De Investigación
1. Herbicide Synthesis
- Application Summary: This compound is used in the synthesis of herbicides. Specifically, it is used in the creation of derivatives of quinclorac, a potent herbicide, to enhance its potency .
- Methods of Application: The compound is synthesized using intermediate derivatization methods (IDMs). The synthesized compounds are then confirmed using melting point (mp), 1 HNMR, 13 CNMR, and HRMS .
- Results: The herbicidal activity assays showed that compounds 1- (2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (8l, EC 50 = 10.53 g/ha) and 10a (EC 50 = 10.37 g/ha) had an excellent inhibition effect on barnyard grass in greenhouse experiment .
2. Catecholase Activities
- Application Summary: The compound is used in the synthesis of poly ( (3,5-dimethylpyrazol-1-yl)methyl)benzene ligands, which have been found to oxidize the catechol substrate .
- Methods of Application: The ligands are synthesized by alkylation process of pyrazoles with poly (bromomethyl) using the t-BuOK/THF .
- Results: The complex L1/Cu (CH 3 COO) 2, in the 1:2 molar ratio, exhibits the highest activity towards oxidation of catechol to its corresponding quinone with a rate of 4.46 μmol l −1 min −1 .
3. Antidiabetic Agents
- Application Summary: The compound is used as an intermediate in the preparation of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines. These are selective and orally active dipeptidylpeptidase 4 inhibitors used as antidiabetic agents .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
4. Synthesis of Quinclorac Derivatives
- Application Summary: This compound is used in the synthesis of quinclorac derivatives, which are potent herbicides .
- Methods of Application: The compound is synthesized using intermediate derivatization methods (IDMs). The synthesized compounds are confirmed using melting point (mp), 1 HNMR, 13 CNMR, and HRMS .
- Results: The herbicidal activity assays showed that compounds 1- (2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (8l, EC 50 = 10.53 g/ha) and 10a (EC 50 = 10.37 g/ha) had an excellent inhibition effect on barnyard grass in a greenhouse experiment .
5. Synthesis of Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene Ligands
- Application Summary: The compound is used in the synthesis of poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands, which have been found to oxidize the catechol substrate .
- Methods of Application: The ligands are synthesized by the alkylation process of pyrazoles with poly(bromomethyl) using the t-BuOK/THF .
- Results: The complex L1/Cu (CH 3 COO) 2, in the 1:2 molar ratio, exhibits the highest activity towards oxidation of catechol to its corresponding quinone with a rate of 4.46 μmol l −1 min −1 .
6. Preparation of Nonracemic γ-bicyclic Heteroarylpiperazine
- Application Summary: The compound is used as an intermediate in the preparation of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines. These are selective and orally active dipeptidylpeptidase 4 inhibitors used as antidiabetic agents .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
4. Synthesis of Quinclorac Derivatives
- Application Summary: This compound is used in the synthesis of quinclorac derivatives, which are potent herbicides .
- Methods of Application: The compound is synthesized using intermediate derivatization methods (IDMs). The synthesized compounds are confirmed using melting point (mp), 1 HNMR, 13 CNMR, and HRMS .
- Results: The herbicidal activity assays showed that compounds 1- (2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (8l, EC 50 = 10.53 g/ha) and 10a (EC 50 = 10.37 g/ha) had an excellent inhibition effect on barnyard grass in a greenhouse experiment .
5. Synthesis of Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene Ligands
- Application Summary: The compound is used in the synthesis of poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands, which have been found to oxidize the catechol substrate .
- Methods of Application: The ligands are synthesized by the alkylation process of pyrazoles with poly(bromomethyl) using the t-BuOK/THF .
- Results: The complex L1/Cu (CH 3 COO) 2, in the 1:2 molar ratio, exhibits the highest activity towards oxidation of catechol to its corresponding quinone with a rate of 4.46 μmol l −1 min −1 .
6. Preparation of Nonracemic γ-bicyclic Heteroarylpiperazine
- Application Summary: The compound is used as an intermediate in the preparation of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines. These are selective and orally active dipeptidylpeptidase 4 inhibitors used as antidiabetic agents .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
Propiedades
IUPAC Name |
3-(2-methylpyrazol-3-yl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-13-10(5-6-12-13)8-3-2-4-9(7-8)16(11,14)15/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYMMAKBNVXHKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC(=CC=C2)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640328 |
Source


|
| Record name | 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride | |
CAS RN |
941716-85-4 |
Source


|
| Record name | 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

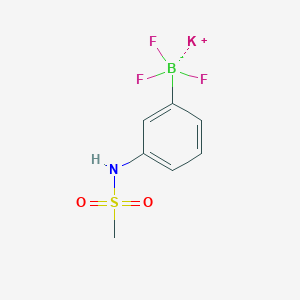
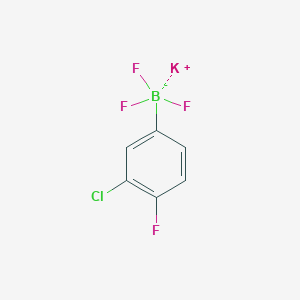
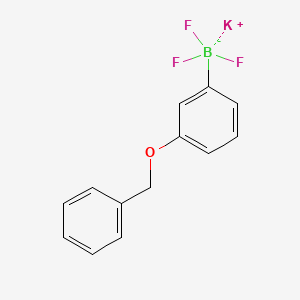
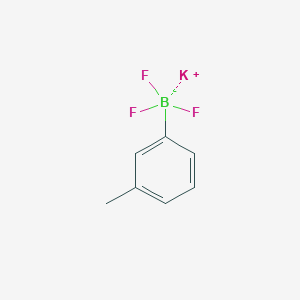
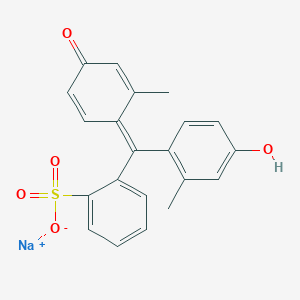
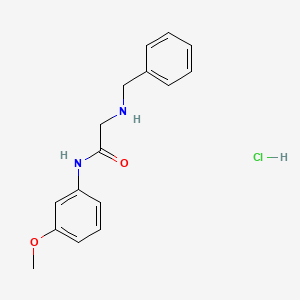
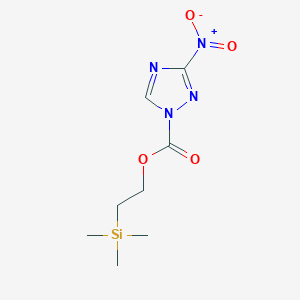
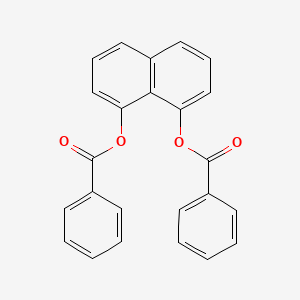

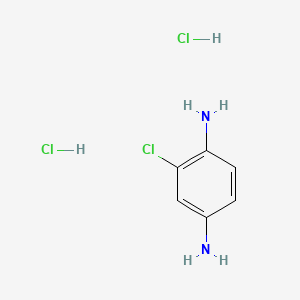
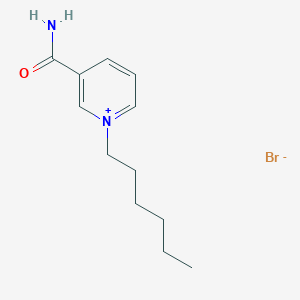
![2-{[(4-Chlorophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1358513.png)
